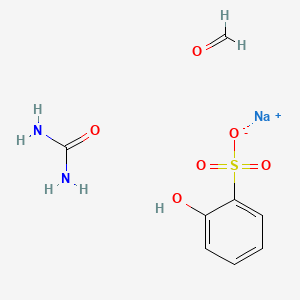
Sodium;formaldehyde;2-hydroxybenzenesulfonate;urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;formaldehyde;2-hydroxybenzenesulfonate;urea is a complex chemical compound with the molecular formula C8H11N2NaO6S . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium;formaldehyde;2-hydroxybenzenesulfonate;urea involves the reaction of sodium carbonate with p-hydroxybenzoic acid to form sodium 2-hydroxybenzenesulfonate . This intermediate is then reacted with formaldehyde and urea under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Sodium;formaldehyde;2-hydroxybenzenesulfonate;urea undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols .
Scientific Research Applications
Sodium;formaldehyde;2-hydroxybenzenesulfonate;urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a preservative in biological samples.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of sodium;formaldehyde;2-hydroxybenzenesulfonate;urea involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . It can also form complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, hydroxy-, monosodium salt, polymer with formaldehyde and urea .
- Formaldehyde-releasing preservatives .
Uniqueness
Sodium;formaldehyde;2-hydroxybenzenesulfonate;urea is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
56619-23-9 |
|---|---|
Molecular Formula |
C8H11N2NaO6S |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
sodium;formaldehyde;2-hydroxybenzenesulfonate;urea |
InChI |
InChI=1S/C6H6O4S.CH4N2O.CH2O.Na/c7-5-3-1-2-4-6(5)11(8,9)10;2-1(3)4;1-2;/h1-4,7H,(H,8,9,10);(H4,2,3,4);1H2;/q;;;+1/p-1 |
InChI Key |
RWZSHHHXPVUGHP-UHFFFAOYSA-M |
Canonical SMILES |
C=O.C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C(=O)(N)N.[Na+] |
Related CAS |
56619-23-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


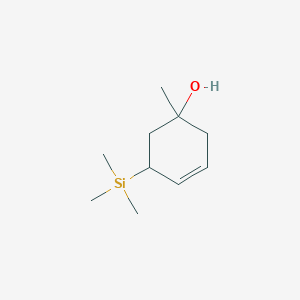
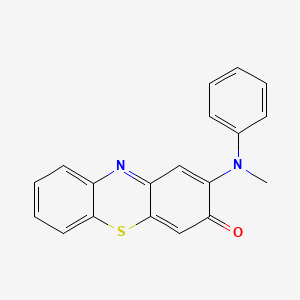

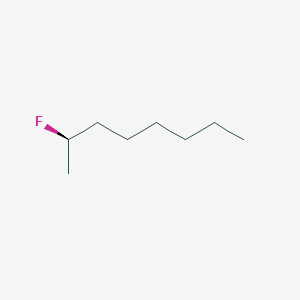
![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
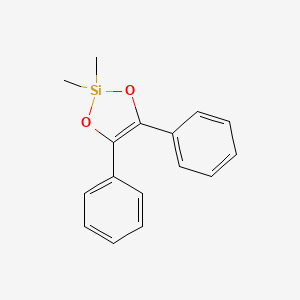


![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)
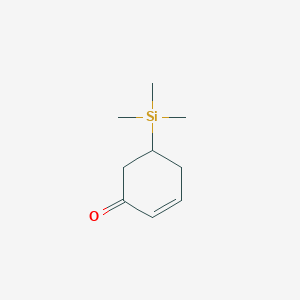
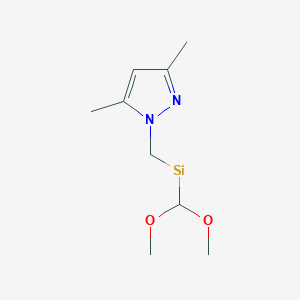
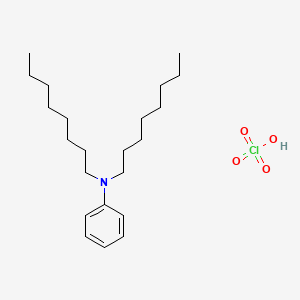
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
